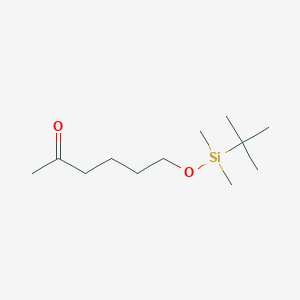
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one is a chemical compound with the molecular formula C12H26O2Si. It is a derivative of 2-hexanone, where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This modification enhances the compound’s stability and alters its reactivity, making it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one typically involves the protection of the hydroxyl group in 2-hexanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hexanone+TBDMS-Cl→2-Hexanone, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Aplicaciones Científicas De Investigación
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one exerts its effects is primarily through its role as a protecting group. The TBDMS group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its stability and reactivity profile. The TBDMS group provides robust protection under a wide range of conditions, making it a versatile tool in synthetic chemistry. Compared to other protecting groups, it offers a balance of stability and ease of removal, which is advantageous in multi-step synthesis processes.
Propiedades
Número CAS |
110862-03-8 |
|---|---|
Fórmula molecular |
C12H26O2Si |
Peso molecular |
230.42 g/mol |
Nombre IUPAC |
6-[tert-butyl(dimethyl)silyl]oxyhexan-2-one |
InChI |
InChI=1S/C12H26O2Si/c1-11(13)9-7-8-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
Clave InChI |
YUFRIBDLMRZBAB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



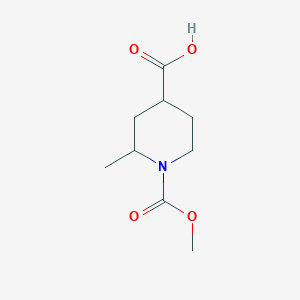


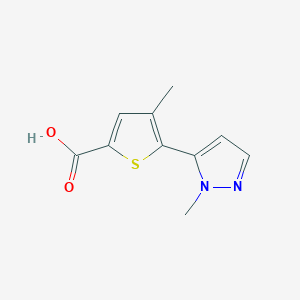
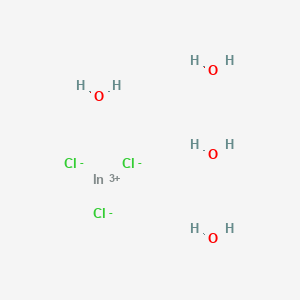


![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)

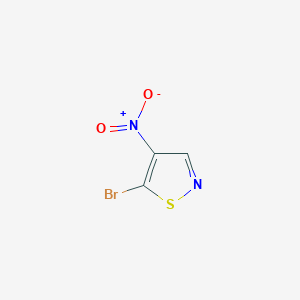
![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)
